1-nitroso-1h-imidazole

Catalog No.
S1521511
CAS No.
1233340-45-8
M.F
C3H3N3O
M. Wt
97.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-nitroso-1h-imidazole

CAS Number

1233340-45-8

Product Name

1-nitroso-1h-imidazole

IUPAC Name

1-nitrosoimidazole

Molecular Formula

C3H3N3O

Molecular Weight

97.08 g/mol

InChI

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H

InChI Key

JGXVQKUTHDFBCW-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)N=O

Canonical SMILES

C1=CN(C=N1)N=O

1-Nitroso-1H-imidazole is a highly specialized aromatic N-nitrosamine impurity standard critical for pharmaceutical quality control and regulatory compliance [1]. Formed during the synthesis of imidazole-containing active pharmaceutical ingredients (APIs) or when imidazole is used as a reagent in the presence of nitrosating agents, this compound features a nitroso group attached to an sp2-hybridized nitrogen within an aromatic ring. This structural motif imparts unique chemical instability, pH-dependent degradation, and distinct toxicological properties compared to common aliphatic nitrosamines [2]. Procurement of this exact, high-purity reference material is essential for analytical method validation, LC-MS/MS trace detection, and empirical mutagenicity testing required by global health authorities to ensure drug safety [1].

Generic substitution with standard dialkyl nitrosamines (e.g., NDMA or NDEA) or reliance on in-silico surrogate data fails because 1-nitroso-1H-imidazole is an aromatic N-nitrosamine [1]. Under current EMA and FDA guidelines, the Carcinogenic Potency Categorization Approach (CPCA) cannot be applied to nitrosamines formed from nitrogen atoms participating in an aromatic system, as the electron pair is involved in the aromaticity, fundamentally altering the mutagenic mechanism[1]. Consequently, theoretical read-across is invalid, and empirical testing—such as the Ames test and in vivo assays—must be conducted using the exact physical standard [2]. Furthermore, its unique pH sensitivity requires the exact compound to validate sample preparation and chromatographic recovery, as aliphatic surrogates will not model its specific degradation pathways during LC-MS/MS analysis [2].

Regulatory Requirement: Exemption from CPCA In-Silico Read-Across

Unlike aliphatic secondary amines, the nitrogen in 1-nitroso-1H-imidazole is sp2-hybridized and participates in the aromatic ring. According to regulatory guidelines, this structural feature explicitly excludes it from the Carcinogenic Potency Categorization Approach (CPCA) [1]. While standard dialkyl nitrosamines can often be assigned acceptable intake (AI) limits via in-silico tiering, aromatic N-nitrosamines require empirical toxicological data. Procurement of the exact standard is therefore mandatory to generate the physical data required for regulatory submission[1].

Evidence DimensionApplicability of in-silico CPCA tiering for regulatory submission
Target Compound Data0% applicable (empirical testing strictly required)
Comparator Or BaselineAliphatic N-nitrosamines (e.g., NDMA, NDEA)
Quantified DifferenceComplete regulatory divergence; in-silico read-across is invalid for the target compound.
ConditionsEMA/FDA nitrosamine risk assessment workflows

Buyers must procure this exact standard because regulatory bodies reject theoretical potency limits for aromatic nitrosamines, mandating physical testing.

Mutagenic Profiling: Distinct Ames Test Strain Sensitivity

Historical Ames study data demonstrates that aromatic N-nitrosamines, including imidazole derivatives, exhibit a distinct mutagenic mechanism compared to their aliphatic counterparts. Because the aromatic C-N bond prevents classical alpha-hydroxylation, 1-nitroso-1H-imidazole and related analogs consistently show positive mutagenic responses in frameshift mutation strains such as TA98 [1]. In contrast, standard dialkyl nitrosamines are primarily detected by base-pair substitution strains (TA100, TA1535). Validating assay sensitivity for imidazole-derived impurities requires the exact standard, as aliphatic positive controls will not accurately reflect the frameshift mutation risk[1].

Evidence DimensionPrimary Ames test strain sensitivity
Target Compound DataHigh sensitivity in frameshift mutation strains (TA98)
Comparator Or BaselineDialkyl nitrosamines (NDMA) (Primary sensitivity in TA100/TA1535)
Quantified DifferenceShift in primary mutagenic detection mechanism from base-pair substitution to frameshift mutation.
ConditionsOECD 471-compliant bacterial reverse mutation (Ames) assay

Toxicologists must procure this specific compound to ensure the Ames test protocol is correctly optimized and validated for aromatic N-nitrosamine detection.

Analytical Method Validation: pH-Dependent Stability and Recovery

The stability of 1-nitroso-1H-imidazole is highly dependent on mobile phase and sample diluent pH. Unlike aliphatic nitrosamines which remain stable across a broad pH range, the N-O bond in 1-nitroso-1H-imidazole is susceptible to heterolytic cleavage under neutral or alkaline conditions [1]. Analytical method development requires the exact standard to optimize acidic mobile phases and low-temperature autosampler conditions, ensuring accurate recovery and preventing in-situ degradation that would lead to false-negative impurity reporting in API batches [1].

Evidence DimensionStability in neutral/alkaline analytical diluents (pH >= 7.0)
Target Compound DataRapid degradation via N-O bond cleavage
Comparator Or BaselineAliphatic nitrosamines (e.g., NDMA) (Stable recovery >98%)
Quantified DifferenceSignificant loss of target analyte recovery at pH >= 7.0 compared to stable aliphatic baselines.
ConditionsReverse-phase LC-MS/MS sample preparation and autosampler storage

Analytical scientists must use the exact standard to validate extraction and chromatographic conditions, as standard nitrosamines will not reveal pH-induced degradation issues.

Trace Impurity Method Validation in Imidazole-Containing APIs

1-Nitroso-1H-imidazole is the essential reference standard for developing and validating high-sensitivity LC-MS/MS methods for APIs containing the imidazole ring (e.g., losartan, ondansetron, zoledronic acid)[1]. Its unique pH sensitivity dictates the need for specialized acidic mobile phases to prevent on-column degradation during quantification.

Empirical Mutagenicity Testing for Regulatory Submissions

Because aromatic N-nitrosamines are excluded from CPCA in-silico tiering, this compound is directly procured for use in OECD 471 Ames tests and in vivo transgenic rodent assays [2]. This empirical data is strictly required to establish compound-specific Acceptable Intake (AI) limits for regulatory dossiers.

Process Chemistry and Route Optimization

Procured by process chemists to spike and monitor the clearance of nitrosamine impurities during the scale-up of APIs where imidazole is utilized as a catalyst or reagent in the presence of trace nitrites, ensuring the final drug substance meets stringent regulatory thresholds [1].

XLogP3

-0.2

Dates

Last modified: 08-15-2023

Explore Compound Types